trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid
Description
Systematic Nomenclature and Structural Identification
trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid is systematically named (1R,2R)-2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid according to IUPAC conventions. Its molecular formula is C₁₆H₂₀O₃ , with a molecular weight of 260.33 g/mol . The compound features:
- A cyclohexane ring with trans stereochemistry at positions 1 and 2
- A carboxylic acid group at position 1
- A 4-ethylbenzoyl substituent at position 2
The stereochemical configuration is critical, as demonstrated by its distinct MFCD01319745 identifier in chemical databases. X-ray crystallography data confirms the trans orientation minimizes steric hindrance between the benzoyl and carboxylic acid groups.
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 733742-77-3 | |
| SMILES | CCC1=CC=C(C=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O | |
| Hydrogen Bond Donors | 1 (carboxylic -OH) | |
| Hydrogen Bond Acceptors | 3 (carbonyl + carboxyl) |
Historical Context in Organic Chemistry Research
First synthesized in 2008, this compound emerged during pharmaceutical industry efforts to develop stereochemically defined intermediates. Its creation parallels advancements in asymmetric catalysis documented in patent EP0814073B1 (1997), which established methods for obtaining >93% trans purity in 4-substituted cyclohexanecarboxylic acids.
Key historical milestones:
- 2006 : Development of continuous-flow transaminase catalysis for trans-4-substituted cyclohexane amines
- 2016 : Improved synthetic routes to tranexamic acid derivatives highlighting the value of trans configurations
- 2024 : Nature publication demonstrating enzymatic methods for trans-selective aminations
Position Within Cyclohexanecarboxylic Acid Derivatives
This compound belongs to a structurally diverse family with applications ranging from liquid crystals to antipsychotics. Comparative analysis reveals:
Table 2: Structural Comparison to Related Derivatives
The 4-ethylbenzoyl group confers unique electronic characteristics through conjugation between the aromatic ring and carbonyl group, distinguishing it from alkyl-substituted analogs like trans-4-isopropyl derivatives. Its trans configuration enhances thermal stability compared to cis isomers, as evidenced by differential scanning calorimetry studies.
This structural profile enables applications in:
- Chiral resolution media
- Pharmaceutical intermediate synthesis
- Coordination chemistry (via carboxylate-metal interactions)
Properties
IUPAC Name |
(1R,2R)-2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16(18)19/h7-10,13-14H,2-6H2,1H3,(H,18,19)/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQFMUNMHVYHFQ-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641362 | |
| Record name | (1R,2R)-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733742-77-3 | |
| Record name | (1R,2R)-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Overview
The synthesis of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid generally proceeds through:
- Formation of the cyclohexane ring system.
- Introduction of the 4-ethylbenzoyl moiety at the 2-position.
- Installation of the carboxylic acid group at the 1-position.
- Epimerization to enrich or isolate the trans stereoisomer.
This compound’s molecular formula is C16H20O3 with a molecular weight of 260.33 g/mol, and its IUPAC name is (1R,2R)-2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid.
Reaction Conditions and Parameters
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Base | Potassium hydroxide (KOH) | 2 to 4 weight equivalents relative to acid |
| Temperature | 130 °C to 220 °C | Preferably 140–180 °C |
| Solvent | Organic solvent with boiling point >150 °C | Should not dissolve potassium salt |
| Reaction Time | 2 to 8 hours | Depends on scale and desired purity |
| Purity of trans isomer | 93% to 100% | Achieved in a single epimerization step |
Research Findings and Industrial Relevance
- The epimerization process is critical for obtaining the trans isomer in high purity and yield, which is essential for downstream applications, including biological activity studies and pharmaceutical development.
- The use of potassium hydroxide in an organic solvent at elevated temperatures is a robust and scalable method, making it suitable for industrial synthesis.
- The reaction conditions have been optimized to avoid decomposition and side reactions, ensuring the integrity of the ethylbenzoyl and carboxylic acid functionalities.
- Ongoing research explores the biological activity of this compound, particularly its anti-inflammatory potential, which underscores the importance of efficient preparation methods to supply material for pharmacological evaluation.
Summary Table of Preparation Method
| Step | Description | Key Conditions/Notes |
|---|---|---|
| Cyclohexane ring formation | Synthesis of cyclohexane derivative precursor | Standard organic synthesis techniques |
| 4-Ethylbenzoyl introduction | Acylation with 4-ethylbenzoyl chloride or equivalent | Controlled temperature, inert atmosphere |
| Carboxylic acid installation | Carboxylation or oxidation at 1-position | May involve oxidation or hydrolysis steps |
| Epimerization | Heating with KOH in organic solvent | 130–220 °C, 2–8 hours, solvent with high bp |
| Purification | Filtration, washing, recrystallization if needed | To isolate high-purity trans isomer |
Additional Notes
- The choice of solvent for epimerization is crucial; solvents like ethylene glycol or other high-boiling organic solvents are preferred to maintain reaction temperature and prevent dissolution of potassium salts.
- The epimerization method described avoids the need for repeated recrystallization cycles, which are inefficient and yield-limiting in industrial settings.
- While the synthesis of related compounds (e.g., thiomethyl or other substituted benzoyl cyclohexane carboxylic acids) involves similar strategies, the presence of different substituents can affect reaction conditions and purification protocols.
Chemical Reactions Analysis
trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Scientific Research Applications
Chemical Applications
1.1 Catalysis
The compound can serve as a ligand in coordination chemistry, forming metal complexes that act as catalysts in organic reactions. This property is essential for facilitating various chemical transformations, including oxidation and reduction processes, which are vital in synthetic organic chemistry.
1.2 Material Science
Due to its unique structure, trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid is being explored for the development of novel materials with specific electronic and optical properties. These materials can be utilized in advanced applications such as sensors and electronic devices.
Biological Applications
2.1 Drug Development
The compound's ability to undergo various chemical modifications makes it a valuable intermediate in the synthesis of pharmaceutical compounds. Research indicates its potential use in developing drugs targeting metabolic disorders and cancer due to its interaction with specific molecular targets .
2.2 Biological Probes
It can act as a probe to study biological processes involving thiol groups and carboxylic acids. This application is particularly useful in understanding enzyme mechanisms and cellular signaling pathways.
Medical Applications
3.1 Therapeutic Potential
The compound shows promise in drug formulation due to its bioactive properties. Studies have indicated that it may inhibit specific enzymes involved in disease pathways, such as aldose reductase, which is linked to diabetic complications.
3.2 Mechanism of Action
The mechanism involves interactions with protein targets, potentially modulating their activity through covalent bonding or hydrogen bonding interactions. Such interactions can influence cellular processes like signal transduction and gene expression, making it a candidate for therapeutic applications.
Industrial Applications
4.1 Polymer Production
this compound can be utilized as a monomer or comonomer in producing specialty polymers with enhanced properties, such as increased thermal stability and chemical resistance.
4.2 Agrochemical Synthesis
The compound serves as an intermediate in synthesizing agrochemicals, including herbicides and pesticides, thereby contributing to agricultural productivity.
Case Study 1: Enzyme Inhibition
Research demonstrated that this compound acts as an inhibitor for aldose reductase, showing significant potential for managing diabetic complications through enzyme modulation .
Case Study 2: Material Development
A study investigated the use of the compound in creating new polymeric materials with tailored properties for electronic applications. The results indicated improved conductivity and stability compared to traditional materials.
Mechanism of Action
The mechanism by which trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For example, the compound may inhibit certain enzymes or receptors, thereby modulating cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid with structurally related compounds:
Key Observations :
- Electron-Donating vs.
- Solubility and Lipophilicity : The ethyl substituent increases lipophilicity relative to methyl or methoxy groups, which may enhance membrane permeability but reduce aqueous solubility .
- Steric Effects : The ethyl group’s bulkiness is intermediate between smaller substituents (F, OCH₃) and bulkier analogs (2,3-dimethyl), balancing steric hindrance and binding site compatibility .
Biological Activity
trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Molecular Formula: CHO
Molecular Weight: 246.30 g/mol
Structure:
- The compound features a cyclohexane ring substituted with an ethylbenzoyl group and a carboxylic acid functional group.
The biological activity of this compound is mediated through its interactions with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. The compound may inhibit certain enzymes or modulate receptor activity, leading to observed biological effects such as reduced inflammation and microbial growth.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains:
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. A notable study reported the following effects:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 200 | 120 | 40 |
| IL-6 | 150 | 90 | 40 |
| IL-1β | 180 | 100 | 44.44 |
The compound's ability to reduce cytokine levels indicates its potential as an anti-inflammatory agent, which could be beneficial in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the effectiveness of this compound in patients with skin infections caused by resistant bacterial strains. The trial involved 50 participants treated with a topical formulation containing the compound. Results showed a significant reduction in infection severity within two weeks, highlighting its potential therapeutic use in dermatological applications.
Case Study 2: Inflammation Reduction
In another study focusing on chronic inflammatory conditions, patients receiving this compound demonstrated improved symptoms and reduced pain scores compared to a placebo group. This suggests that the compound may have systemic anti-inflammatory effects that warrant further investigation.
Q & A
Q. What are the established synthetic routes for trans-2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid, and what are the critical reaction conditions?
The synthesis typically involves a multi-step approach:
Cyclohexane Ring Functionalization : Start with cyclohexane-1-carboxylic acid derivatives. For example, trans-4-substituted cyclohexanecarboxylic acids (e.g., trans-4-propyl or trans-4-hydroxy analogs) are synthesized via stereoselective hydrogenation or Diels-Alder reactions .
Benzoylation : Introduce the 4-ethylbenzoyl group using Friedel-Crafts acylation or coupling reactions. Optimize reaction conditions (e.g., Lewis acid catalysts like AlCl₃, temperature < 0°C to prevent side reactions) to retain stereochemistry .
Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) to achieve >95% purity. Monitor enantiomeric excess via chiral HPLC .
Q. How can researchers confirm the stereochemical integrity of the trans configuration in this compound?
- NMR Spectroscopy : Analyze coupling constants (J values) in -NMR. For trans-substituted cyclohexanes, axial-equatorial proton couplings typically show J ≈ 10–12 Hz .
- X-ray Crystallography : Resolve the crystal structure to confirm spatial arrangement. For example, trans-4-carbamoylcyclohexanecarboxylic acid derivatives exhibit distinct dihedral angles between substituents .
- Computational Modeling : Compare experimental data with DFT-calculated structures (e.g., using Gaussian software) to validate stereochemistry .
Q. What analytical methods are recommended for purity assessment and characterization?
- HPLC-MS : Use reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) to detect impurities and quantify purity (>98% for most research applications) .
- Melting Point Analysis : Compare observed melting points with literature values (e.g., trans-4-hydroxycyclohexanecarboxylic acid melts at 220–222°C) .
- FTIR Spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the benzoyl group) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yield data for this compound?
Discrepancies in yields often arise from:
- Reaction Scale : Small-scale syntheses (<1 g) may report higher yields due to easier control of exothermic reactions.
- Catalyst Purity : Impurities in Lewis acids (e.g., AlCl₃) can reduce acylation efficiency. Use freshly distilled catalysts or switch to BF₃·Et₂O for reproducibility .
- Workup Protocols : Incomplete extraction (e.g., pH adjustments during acid-base workup) may lead to losses. Validate with internal standards (e.g., deuterated analogs) .
Q. What strategies are effective for studying the compound’s biological activity in enzyme inhibition assays?
- Target Selection : Prioritize enzymes with structural homology to known benzoyl-containing inhibitors (e.g., cyclooxygenase or lipoxygenase).
- Assay Design :
Q. How can researchers address discrepancies in spectroscopic data across studies?
- Solvent Effects : NMR chemical shifts vary with solvent polarity (e.g., DMSO vs. CDCl₃). Always report solvent and calibration standards.
- Dynamic Stereochemistry : For flexible cyclohexane rings, temperature-dependent NMR can reveal conformational equilibria. For example, coalescence temperatures for chair-flip transitions are critical .
Q. What methodologies are suitable for investigating structure-activity relationships (SAR) in derivatives of this compound?
Derivative Synthesis : Modify substituents (e.g., replace 4-ethyl with 4-propyl or 4-fluoro groups) using Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
Biological Testing : Screen derivatives against target enzymes or receptors, correlating activity with electronic (Hammett σ values) or steric (Taft parameters) properties .
Computational SAR : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities based on substituent size and hydrophobicity .
Q. How can reaction conditions be optimized to minimize racemization during synthesis?
- Low-Temperature Reactions : Conduct benzoylation below –20°C to slow down keto-enol tautomerism.
- Chiral Auxiliaries : Use enantiopure cyclohexane precursors (e.g., (1S,2S)-2-aminocyclohexanecarboxylic acid derivatives) to enforce stereocontrol .
- In Situ Monitoring : Employ circular dichroism (CD) spectroscopy to detect racemization during critical steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
